molecular formula C23H27N5O4 B264921 Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

カタログ番号 B264921
分子量: 437.5 g/mol
InChIキー: SJESSGVYNYILGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications.

作用機序

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can block the activation and proliferation of B cells, which play a critical role in the development of various diseases. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects, including inhibition of B cell activation and proliferation, suppression of autoimmune responses, and anti-inflammatory effects. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. In animal studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been well-tolerated and has shown no significant toxicity.

実験室実験の利点と制限

One of the main advantages of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain diseases and require higher doses or combination therapies.

将来の方向性

There are several future directions for the development of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the potency and selectivity of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate to improve its therapeutic efficacy. Another direction is to investigate the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Additionally, further studies are needed to explore the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Finally, the safety and efficacy of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

合成法

The synthesis of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-(2-(methyloxy)phenyl)-2-pyridinamine and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with piperazine and sodium hydride to obtain Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate. This synthesis method has been optimized to yield high purity and yield of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate.

科学的研究の応用

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has shown promising results in inhibiting the growth of cancer cells and suppressing autoimmune responses. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.

特性

製品名

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

分子式

C23H27N5O4

分子量

437.5 g/mol

IUPAC名

ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H27N5O4/c1-3-32-22(30)19-20(16-8-4-5-9-17(16)31-2)25-23(26-21(19)29)28-14-12-27(13-15-28)18-10-6-7-11-24-18/h4-11,19-20H,3,12-15H2,1-2H3,(H,25,26,29)

InChIキー

SJESSGVYNYILGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

正規SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。